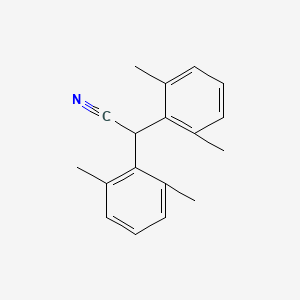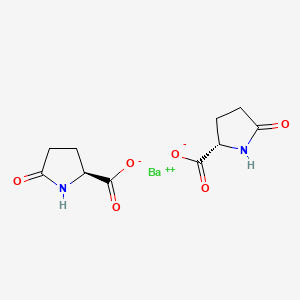
Barium bis(5-oxo-L-prolinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium bis(5-oxo-L-prolinate) can be synthesized through the reaction of barium hydroxide with 5-oxo-L-proline. The reaction typically involves dissolving 5-oxo-L-proline in water, followed by the addition of barium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of barium bis(5-oxo-L-prolinate) as a precipitate .
Industrial Production Methods
Industrial production of barium bis(5-oxo-L-prolinate) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Barium bis(5-oxo-L-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although the specific conditions and products of reduction reactions are less commonly studied.
Common Reagents and Conditions
Common reagents used in reactions with barium bis(5-oxo-L-prolinate) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving barium bis(5-oxo-L-prolinate) depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives of the original compound .
Applications De Recherche Scientifique
Barium bis(5-oxo-L-prolinate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: Barium bis(5-oxo-L-prolinate) is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of barium bis(5-oxo-L-prolinate) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to barium bis(5-oxo-L-prolinate) include other barium salts of amino acids and their derivatives, such as:
- Barium bis(5-oxo-D-prolinate)
- Barium bis(5-oxo-L-prolinate) analogs with different substituents on the proline ring .
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
85959-44-0 |
|---|---|
Formule moléculaire |
C10H12BaN2O6 |
Poids moléculaire |
393.54 g/mol |
Nom IUPAC |
barium(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Ba/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clé InChI |
WHSQXGSLLYMUIG-QHTZZOMLSA-L |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Ba+2] |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



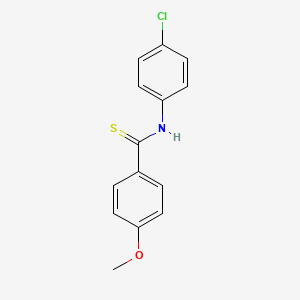
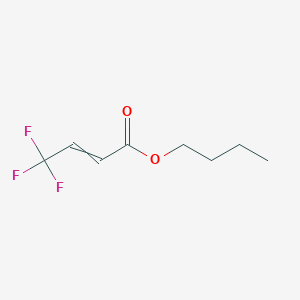
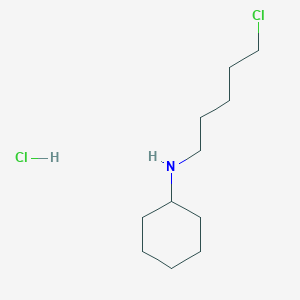
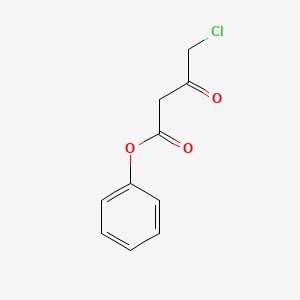
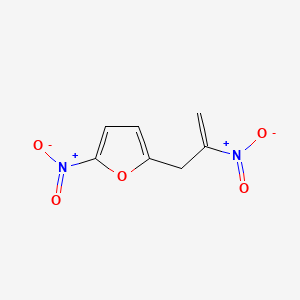
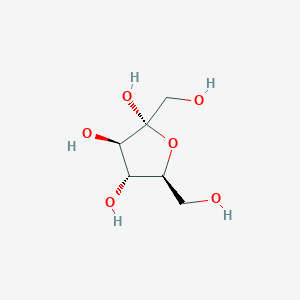
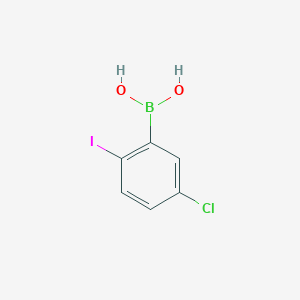
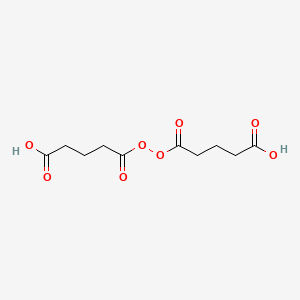

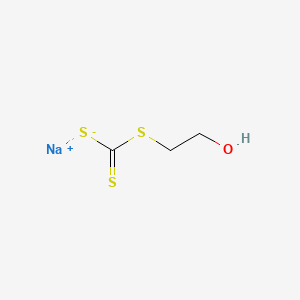
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)

